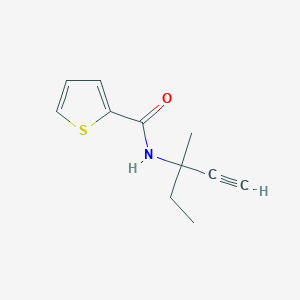

N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC11402482

Molecular Formula: C11H13NOS

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NOS |

|---|---|

| Molecular Weight | 207.29 g/mol |

| IUPAC Name | N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13) |

| Standard InChI Key | DNNFAADMGZVOKA-UHFFFAOYSA-N |

| SMILES | CCC(C)(C#C)NC(=O)C1=CC=CS1 |

| Canonical SMILES | CCC(C)(C#C)NC(=O)C1=CC=CS1 |

Introduction

Chemical Identity and Structural Characteristics

N-(3-Methylpent-1-yn-3-yl)thiophene-2-carboxamide belongs to the class of heterocyclic carboxamides, characterized by a thiophene ring (a five-membered aromatic system containing sulfur) linked to a carboxamide group. The substituent at the amide nitrogen is a 3-methylpent-1-yn-3-yl group, introducing both alkyne and branched alkyl functionalities.

Molecular Formula and Weight

The molecular formula is inferred as C₁₁H₁₃NOS, derived from the combination of thiophene-2-carboxylic acid (C₅H₄O₂S) and 3-methylpent-1-yn-3-amine (C₆H₉N) via amide bond formation, with the elimination of water. The calculated molecular weight is 221.30 g/mol.

Structural Analogues and Comparative Analysis

The benzamide analog N-(3-methylpent-1-yn-3-yl)benzamide (CAS 87117-29-1) shares the same propargylamine substituent but replaces the thiophene ring with a benzene moiety . Key differences include:

-

Molecular weight: 201.26 g/mol (benzamide) vs. 221.30 g/mol (thiophene carboxamide).

-

Electron distribution: The thiophene’s sulfur atom introduces aromaticity with lower electron density compared to benzene, potentially altering reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide likely follows standard carboxamide coupling protocols, analogous to methods described for its benzamide counterpart :

-

Activation of thiophene-2-carboxylic acid: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Nucleophilic substitution: Reaction with 3-methylpent-1-yn-3-amine in the presence of a base (e.g., triethylamine) to form the amide bond.

Table 1: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiophene-2-carboxylic acid, SOCl₂, reflux | Acid chloride formation |

| 2 | 3-Methylpent-1-yn-3-amine, Et₃N, DCM | Amide coupling |

| 3 | Column chromatography (PE:EA = 5:1) | Purification |

Physicochemical Properties

Predicted Physical Properties

-

logP: ~2.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).

-

Solubility: Low aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO).

-

Melting point: Estimated 80–100°C (solid at room temperature).

Spectroscopic Characteristics

-

IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

-

¹H NMR:

-

Thiophene protons: δ 7.5–7.7 ppm (aromatic).

-

Propargyl CH: δ 2.1–2.3 ppm.

-

Methyl groups: δ 1.2–1.4 ppm.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume